2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine is a complex organic compound known for its unique structural properties and applications in various fields This compound is characterized by the presence of two imine groups attached to a pentane backbone, with bulky 2,6-di(propan-2-yl)phenyl groups providing steric hindrance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine typically involves the condensation of 2,6-di(propan-2-yl)aniline with glyoxal. The reaction is carried out in a suitable solvent such as toluene, under reflux conditions, and in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes further condensation to yield the desired diimine compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The bulky phenyl groups provide steric protection, enhancing the stability of these complexes. The imine groups can also interact with biological targets, potentially inhibiting enzyme activity or modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis[2,6-di(propan-2-yl)phenyl]methanediimine
- N,N’-bis[2,6-di(propan-2-yl)phenyl]ethanediimine
- N,N’-bis[2,6-di(propan-2-yl)phenyl]butanediimine
Uniqueness
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine is unique due to its pentane backbone, which provides additional flexibility and potential for diverse chemical modifications compared to its shorter-chain analogs. This flexibility can be advantageous in the design of new materials and in the exploration of novel chemical reactivity .
Eigenschaften
Molekularformel |
C29H42N2 |
---|---|
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine |
InChI |
InChI=1S/C29H42N2/c1-18(2)24-13-11-14-25(19(3)4)28(24)30-22(9)17-23(10)31-29-26(20(5)6)15-12-16-27(29)21(7)8/h11-16,18-21H,17H2,1-10H3 |
InChI-Schlüssel |
WHUSYBBGYUKBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)CC(=NC2=C(C=CC=C2C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.